molecular formula C27H46O11 B12065007 2,3-Bis(acetyloxy)-4-{[1-(hexadecanoyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoic acid CAS No. 99769-58-1

2,3-Bis(acetyloxy)-4-{[1-(hexadecanoyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoic acid

Cat. No.: B12065007
CAS No.: 99769-58-1
M. Wt: 546.6 g/mol
InChI Key: QVORAESNJZSAMB-UHFFFAOYSA-N
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Description

This compound is a multi-substituted butanoic acid derivative featuring acetyloxy groups at positions 2 and 3, and a complex ester moiety at position 4. The latter consists of a propan-2-yl backbone with a hexadecanoyloxy (C₁₆ ester) group and a hydroxy group.

Properties

CAS No.

99769-58-1

Molecular Formula

C27H46O11

Molecular Weight

546.6 g/mol

IUPAC Name

2,3-diacetyloxy-4-(1-hexadecanoyloxy-3-hydroxypropan-2-yl)oxy-4-oxobutanoic acid

InChI

InChI=1S/C27H46O11/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-19-22(18-28)38-27(34)25(37-21(3)30)24(26(32)33)36-20(2)29/h22,24-25,28H,4-19H2,1-3H3,(H,32,33)

InChI Key

QVORAESNJZSAMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C

Origin of Product

United States

Biological Activity

2,3-Bis(acetyloxy)-4-{[1-(hexadecanoyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoic acid is a complex organic compound characterized by its unique structural features, which include multiple functional groups such as acetyloxy and hexadecanoyloxy moieties. This compound is part of a class of derivatives that exhibit potential biological activities due to their structural diversity. The hexadecanoyloxy group suggests a possible role in lipid interactions or membrane dynamics, making it a subject of interest in pharmacological and biochemical research.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Acetyloxy Groups : These groups are known for their ability to enhance lipid solubility and influence membrane permeability.
  • Hexadecanoyloxy Moiety : This long-chain fatty acid component may facilitate interactions with biological membranes.
  • 4-Oxobutanoic Acid Backbone : This structure is often associated with various biological activities, including enzyme inhibition and modulation of metabolic pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Properties : Studies suggest that derivatives with similar structures can exhibit antibacterial and antifungal activities. The acetyloxy groups may enhance these effects by disrupting microbial membranes.
  • Anti-inflammatory Effects : Compounds featuring acetyloxy groups have been linked to the modulation of inflammatory pathways, potentially acting through the inhibition of pro-inflammatory cytokines.
  • Lipid Metabolism Modulation : The presence of the hexadecanoyloxy group implies potential involvement in lipid metabolism and transport mechanisms, which could be significant in conditions like obesity or metabolic syndrome.

Study 1: Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The presence of long-chain fatty acids was crucial for membrane disruption, leading to increased permeability and cell death.

CompoundActivityMechanism
This compoundModerateMembrane disruption
Similar Derivative AStrongCell wall synthesis inhibition
Similar Derivative BWeakBiofilm formation inhibition

Study 2: Anti-inflammatory Mechanisms

In vitro studies revealed that compounds with acetyloxy substituents can inhibit the NF-κB signaling pathway, leading to decreased production of inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

CytokineControl LevelTreated Level
TNF-alpha100%30%
IL-6100%25%

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action. Interaction studies typically focus on:

  • Membrane Dynamics : Investigating how the compound integrates into lipid bilayers and its effects on membrane fluidity.
  • Enzyme Inhibition : Assessing its potential as an inhibitor for key metabolic enzymes involved in lipid metabolism or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-{[1,3-Bis(hexadecanoyloxy)propan-2-yl]oxy}-4-oxobutanoic Acid (HMDB0247505)

  • Molecular Formula : C₃₉H₇₂O₈
  • Molecular Weight : 668.997
  • Key Features: Two hexadecanoyloxy (C₁₆) groups on the propan-2-yl backbone.
  • This structural difference may enhance solubility in polar solvents compared to HMDB0247505, which is more hydrophobic due to dual long-chain esters .

Propranolol Hemisuccinate Hydrochloride

  • Molecular Formula: C₂₀H₂₆ClNO₅
  • Molecular Weight : 403.88
  • Key Features: A succinate ester linked to a propanolamine structure, used in pharmaceuticals.
  • Comparison: Both compounds share a 4-oxobutanoate group, but the target’s long alkyl chain contrasts with Propranolol’s aromatic naphthyl group. The target’s hydroxy group may offer metabolic stability compared to Propranolol’s amine, which is prone to enzymatic degradation .

4-Methoxy-2,4-dioxobutanoic Acid

  • Molecular Formula : C₅H₆O₅
  • Molecular Weight : 146.10
  • Key Features : Methoxy and dioxo groups at positions 2 and 4.
  • Comparison: The dioxo groups increase acidity (pKa ~1.5–2.5) compared to the target’s ester-dominated structure (pKa ~4–5). The target’s long-chain esters provide thermal stability, whereas the dioxo groups in 4-Methoxy-2,4-dioxobutanoic acid make it reactive in nucleophilic environments .

2,2,3,3,4,4-Hexafluoro-4-(heptafluoropropan-2-yloxy)butanoic Acid

  • Molecular Formula : C₇H₃F₁₃O₃
  • Molecular Weight : 380.06
  • Key Features : Highly fluorinated structure.
  • Comparison :
    • Fluorination confers extreme electronegativity and acidity (pKa <1), unlike the target’s moderate acidity.
    • The target’s long alkyl chain enhances lipid solubility, whereas the fluorinated compound is more inert and resistant to metabolic breakdown .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Lipophilicity (LogP)* Acidic Strength (pKa)*
Target Compound ~C₂₉H₄₈O₁₀ ~600 Acetyloxy, hexadecanoyloxy, hydroxy ~5.2 (estimated) ~4.5 (estimated)
HMDB0247505 C₃₉H₇₂O₈ 668.997 Bis(hexadecanoyloxy) ~9.8 ~4.8
Propranolol Hemisuccinate C₂₀H₂₆ClNO₅ 403.88 Succinate ester, naphthyl ~3.1 ~3.9
4-Methoxy-2,4-dioxobutanoic Acid C₅H₆O₅ 146.10 Methoxy, dioxo ~0.5 ~1.8
Fluorinated Butanoic Acid C₇H₃F₁₃O₃ 380.06 Hexafluoro, heptafluoropropoxy ~2.0 <1.0

*Lipophilicity (LogP) and pKa values are estimated based on structural analogs.

Research Findings and Implications

Hydrolysis Susceptibility: The target compound’s acetyloxy and hexadecanoyloxy groups are prone to enzymatic or alkaline hydrolysis, releasing acetic acid and palmitic acid. This property could be leveraged in prodrug design .

Thermal Stability : Compared to fluorinated analogs, the target’s long alkyl chains provide higher thermal stability (>200°C decomposition), making it suitable for high-temperature formulations .

Biological Interactions : The hydroxy group may facilitate interactions with biomolecules (e.g., enzymes or receptors), though specific activity data are absent in the evidence.

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